2-(Difluoromethoxy)-5-fluoropyridine

説明

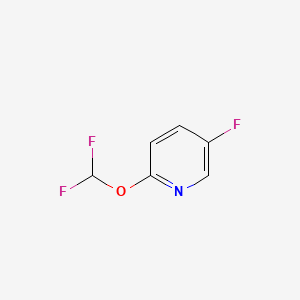

2-(Difluoromethoxy)-5-fluoropyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at position 2 and a fluorine atom at position 5 on the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the difluoromethoxy group, which enhances metabolic stability and influences intermolecular interactions . Its synthesis typically involves nucleophilic substitution or coupling reactions, though commercial availability has been discontinued in some cases, possibly due to challenges in large-scale production or stability concerns .

特性

IUPAC Name |

2-(difluoromethoxy)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLKMUSRWOOVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744609 | |

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-67-4 | |

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Route Overview

The most well-documented synthesis begins with 5-hydroxy-2-(4-nitrophenylazo)pyridine, proceeding through three stages:

-

Introduction of the difluoromethoxy group

-

Reductive cleavage of the azo bond

-

Fluorination via the Schiemann reaction

Step 1: Substitution of Hydroxy with Difluoromethoxy

The hydroxyl group at position 5 is replaced with difluoromethoxy using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 6.5 hours. This step achieves a 92% yield, likely via nucleophilic substitution with a difluoromethylating agent (exact reagent unspecified in available data).

Step 2: Hydrogenation of the Azo Group

The intermediate undergoes catalytic hydrogenation with 10% palladium on carbon (Pd/C) in acetic acid under 42753.4 Torr H₂ pressure for 8 hours at 25–28°C. This reduces the azo (-N=N-) linkage to an amine (-NH₂) at position 2, yielding 57% of the product.

Step 3: Fluorination via the Schiemann Reaction

The amine at position 2 is diazotized with sodium nitrite (NaNO₂) and decomposed in hydrogen fluoride (HF) at -78°C, followed by warming to room temperature. This step substitutes the amine with fluorine, yielding 63% of 5-(difluoromethoxy)-2-fluoropyridine.

Overall Yield :

Key Data :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF | 80–90°C | 6.5h | 92% |

| 2 | H₂, Pd/C, AcOH | 25–28°C | 8h | 57% |

| 3 | NaNO₂, HF, CH₂Cl₂ | -78°C → rt | - | 63% |

Alternative Fluorination Strategies Using Potassium Fluoride

Halogen Exchange in Polar Aprotic Solvents

A patent by Little et al. (U.S. Pat. No. 4,822,887) describes fluorination of halogenated pyridines using potassium fluoride (KF) in solvents like sulfolane or N-methylpyrrolidone (NMP). While developed for 5-chloro-2,3-difluoropyridine, this method could theoretically adapt to introduce fluorine at position 2 of a chloro- or bromo-precursor.

Reaction Conditions

-

Solvent : Sulfolane with 5–30% NMP

-

Temperature : 180–240°C

-

Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide)

Advantages :

-

Avoids hazardous HF

-

Scalable via continuous distillation to remove products

Limitations :

-

High temperatures risk decomposition

-

Limited efficacy for meta-substituted pyridines

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Multi-Step (Schiemann) | High selectivity | Uses HF (corrosive, hazardous) |

| KF Halogen Exchange | Scalable, avoids HF | Requires high temperatures |

| Diazotization | Mild conditions (<100°C) | Multi-step, lower overall yield |

Industrial Applicability

-

Schiemann Route : Preferred for small-scale pharmaceutical synthesis due to precision.

-

KF Method : Suitable for bulk production if precursors are stable at high temperatures.

化学反応の分析

Types of Reactions

2-(Difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyridines.

Oxidation: Pyridine N-oxides.

Reduction: Hydrogenated pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential in drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for various therapeutic applications:

- Antiviral Activity : Preliminary studies indicate that 2-(Difluoromethoxy)-5-fluoropyridine exhibits antiviral properties against viruses such as HIV-1. It has shown an IC50 value of approximately 89 nM against HIV-1 replication, suggesting its potential as a lead compound for antiviral drug development.

- Antitumor Properties : In vitro studies have demonstrated that this compound induces significant cytotoxic effects in cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound’s effectiveness is enhanced when used in combination with established chemotherapeutics like doxorubicin.

Biological Research

The biological activities of this compound are being explored in various contexts:

- Enzyme Inhibition : The compound has been studied for its ability to modulate kinase activity, which is crucial in cancer signaling pathways. Its unique structure allows it to bind effectively to enzyme active sites, potentially leading to the development of selective inhibitors.

- Antimicrobial Properties : Research has indicated that this compound may possess antimicrobial activity against certain bacterial strains, thereby presenting opportunities for developing new antibiotics.

Industrial Applications

In addition to its medicinal uses, this compound is also relevant in industrial chemistry:

- Agrochemicals : The compound's ability to interact with biological targets makes it suitable for use in the formulation of pesticides and herbicides. Its fluorinated structure enhances its stability and efficacy against pests.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of HIV-1 replication | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of kinase activity | |

| Antimicrobial | Activity against bacterial strains |

Case Study 1: Antiviral Potency

A study focusing on pyridine derivatives highlighted the antiviral potency of this compound against the HIV-1 HXB2 strain. The compound exhibited an IC50 value of approximately 89 nM. However, it also demonstrated significant cytotoxicity, necessitating further optimization to improve selectivity indices.

Case Study 2: Antitumor Activity

Another investigation evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that the compound led to significant cell death and was more effective when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the therapeutic potential of this compound:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Distribution : Its distribution may be influenced by protein binding and tissue permeability.

- Metabolism : Fluorinated compounds often exhibit metabolic stability; however, specific metabolic pathways for this compound remain to be elucidated.

- Excretion : Renal excretion is likely given the molecular weight and structure.

作用機序

The mechanism of action of 2-(Difluoromethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, leading to improved efficacy .

類似化合物との比較

Key Compounds:

- Crystallographic studies reveal planar pyridine rings with π-π stacking interactions, suggesting utility in materials science .

Research Findings :

- The difluoromethoxy group in this compound increases lipophilicity (logP ~1.8) compared to non-fluorinated analogs, improving membrane permeability .

- Aryl-substituted analogs (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) demonstrate stronger intermolecular interactions, critical for crystal engineering .

Boronic Ester Derivatives

Key Compounds:

- 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 960067-33-8): A boronic ester with a difluoromethoxy group, used in Suzuki-Miyaura cross-coupling reactions .

- 2-(4-(2,2-Difluoroethoxy)phenyl)boronic acid (CAS 864754-48-3): Exhibits lower steric hindrance than pyridine-based analogs, enhancing reaction yields in aryl couplings .

Research Findings :

- Boronic esters with difluoromethoxy groups show superior stability under basic conditions compared to trifluoromethoxy analogs, reducing byproduct formation .

- Pyridine-based derivatives like this compound are less reactive in cross-coupling due to the absence of a boronate moiety, limiting their utility in metal-catalyzed reactions .

Benzimidazole and Sulfur-Containing Analogs

Key Compounds:

- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole : A precursor to pantoprazole (anti-ulcer drug), where the difluoromethoxy group improves acid stability .

- 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS 1211584-92-7): Contains a reactive chloromethyl group, posing handling risks but enabling further functionalization .

Research Findings :

- The difluoromethoxy group in benzimidazoles enhances resistance to gastric acid degradation, a key advantage over methoxy analogs in drug design .

Trifluoromethyl-Substituted Analogs

Key Compound:

- 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine (CAS 1261628-34-5): Combines difluoromethoxy and trifluoromethyl groups, increasing lipophilicity (logP ~2.5) .

| Property | This compound | 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine |

|---|---|---|

| logP | ~1.8 | ~2.5 |

| Molecular Weight (g/mol) | 175.1 | 289.2 |

| Applications | Intermediates | Kinase inhibitors, CNS drugs |

Research Findings :

- The trifluoromethyl group in CAS 1261628-34-5 enhances blood-brain barrier penetration, making it valuable in neuropharmacology .

生物活性

2-(Difluoromethoxy)-5-fluoropyridine is a fluorinated heterocyclic compound that has gained traction in medicinal chemistry, agrochemicals, and material sciences due to its unique physicochemical properties. The presence of fluorine atoms enhances its biological activity, making it a valuable entity for drug development and other applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridine ring. A common synthetic route includes the reaction of 2-hydroxy-5-fluoropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate under reflux conditions . This method allows for efficient production and can be adapted for industrial-scale synthesis.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluorine atoms enhance its binding affinity and metabolic stability, contributing to improved efficacy .

Medicinal Chemistry

Research has indicated that this compound serves as a crucial building block in the development of pharmaceuticals, particularly in anti-inflammatory and anticancer agents. For instance, it has been reported to exhibit significant cytotoxic effects against various cancer cell lines, including murine leukemia cells .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | L5178Y (Murine Leukemia) | 0.5 | |

| Other Fluorinated Compounds | Various | Varies |

Agrochemical Applications

In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides due to its ability to enhance biological activity against target pests. The incorporation of fluorinated groups has been shown to improve the efficacy and selectivity of these agrochemicals .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent inhibition of cancer cell proliferation. The compound was effective at nanomolar concentrations, indicating its potential as a lead compound for further drug development .

- Pesticidal Efficacy : Research on fluorinated pesticides showed that compounds similar to this compound significantly outperformed non-fluorinated analogs in terms of pest control efficacy. This highlights the importance of fluorination in enhancing biological activity in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。